Unlocking the Physicochemical Profile of (3,5-Dichlorophenyl)glycine: A Comprehensive Technical Guide
Unlocking the Physicochemical Profile of (3,5-Dichlorophenyl)glycine: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter nomenclature ambiguities that can derail drug development pipelines. (3,5-Dichlorophenyl)glycine is a prime example. In chemical literature and commercial catalogs, this name is interchangeably used to describe two distinct structural isomers: N-(3,5-Dichlorophenyl)glycine (an N-aryl glycine) and 2-Amino-2-(3,5-dichlorophenyl)acetic acid (an unnatural α -amino acid). Both are highly versatile building blocks in peptidomimetics, but they exhibit fundamentally different physicochemical behaviors.
This whitepaper establishes a self-validating framework for the physicochemical characterization, synthesis, and analytical validation of (3,5-Dichlorophenyl)glycine, engineered specifically for researchers and drug development professionals.
Structural Isomerism & Chemical Identity
Before designing any synthetic or analytical workflow, we must strictly define the chemical identity of the target. The substitution of the 3,5-dichlorophenyl group dictates the molecule's electronic environment and spatial geometry:
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N-(3,5-Dichlorophenyl)glycine (CAS: 42288-29-9): The aryl group is directly attached to the nitrogen atom. This configuration delocalizes the nitrogen's lone pair into the electron-deficient aromatic ring, drastically reducing basicity.
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2-Amino-2-(3,5-dichlorophenyl)acetic acid (CAS: 179418-17-8): The aryl group is attached to the α -carbon. This is a true unnatural amino acid. The inductive effect of the halogens influences the adjacent chiral center and the pKa of both the amine and carboxylic acid groups.
Physicochemical Properties & Mechanistic Causality
The table below consolidates the core quantitative data for both isomers[1][2].
| Property | N-(3,5-Dichlorophenyl)glycine | 2-Amino-2-(3,5-dichlorophenyl)acetic acid |
| CAS Number | 42288-29-9 | 179418-17-8 |
| Molecular Formula | C 8 H 7 Cl 2 NO 2 | C 8 H 7 Cl 2 NO 2 |
| Molecular Weight | 220.05 g/mol | 220.05 g/mol |
| Melting Point | 174–176 °C | > 200 °C (Decomposes) |
| XLogP3 | ~2.80 | 3.58 (HCl salt) |
| TPSA | 49.3 Ų | 63.3 Ų |
| Exact Mass [M+H]+ | 219.9942 | 219.9942 |
The Causality of Electronic Effects (pKa and LogP)
The 3,5-dichloro substitution exerts a powerful electron-withdrawing inductive (-I) effect.
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In the α -amino acid isomer: This -I effect pulls electron density away from the α -carbon. Consequently, the acidity of the adjacent carboxylic acid increases (lowering pKa 1 to ~1.8) while the basicity of the amine decreases (lowering pKa 2 to ~8.5) compared to standard aliphatic amino acids. The high LogP (3.58) makes it highly lipophilic, which is advantageous for enhancing the cell permeability of peptide drugs.
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In the N-aryl isomer: The lone pair on the secondary amine is subject to both inductive withdrawal and mesomeric (-M) delocalization into the dichlorophenyl ring. This renders the nitrogen an exceptionally weak base. Unlike standard amino acids, N-(3,5-dichlorophenyl)glycine does not predominantly exist as a zwitterion in non-polar organic solvents, which drastically alters its solubility profile and reactivity during solid-phase peptide synthesis (SPPS).
Synthetic Workflows and Methodologies
To guarantee high-purity yields of the N-aryl isomer, we utilize a copper-mediated intermolecular cyclization and rearrangement protocol[3]. This method bypasses the sluggish reaction rates typically associated with electron-withdrawing aromatic amines.
Protocol 1: Copper-Mediated Synthesis of N-(3,5-Dichlorophenyl)glycine
Objective: Synthesize the target via the rearrangement of 2-chloro-N-(3,5-dichlorophenyl)acetamide.
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Reaction Setup: In a round-bottom flask, dissolve 2-chloro-N-(3,5-dichlorophenyl)acetamide (1.0 equiv) in anhydrous acetonitrile.
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Catalyst Addition: Add CuCl 2 ·2H 2 O (10 mol%) and KOH (2.5 equiv). Reflux the mixture.
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Causality: The Cu(II) acts as a Lewis acid, coordinating with the amide carbonyl to lower the activation energy for intermolecular carbon-nitrogen bond formation. This thermodynamically drives the formation of a 1,4-diarylpiperazine-2,5-dione intermediate.
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Ring Cleavage: Once TLC indicates the complete consumption of the starting material, add ethanolic KOH (10 mL) and continue refluxing.
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Causality: The strong base facilitates the hydrolytic cleavage of the rigid piperazine-2,5-dione ring, yielding the potassium salt of the N-aryl glycine.
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Acidification & Isolation: Cool the mixture to 0 °C and acidify with 2N HCl to pH ~2. Extract with ethyl acetate, wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Recrystallize from ethanol to yield a white solid (m.p. 174–176 °C).
Caption: Copper-mediated synthesis and rearrangement pathway of N-(3,5-Dichlorophenyl)glycine.
Analytical Characterization Protocols
A self-validating analytical system requires orthogonal techniques to confirm both purity and structural connectivity.
Protocol 2: HPLC-MS and NMR Validation
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Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol/Water (50:50, v/v).
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HPLC-UV/MS Analysis:
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Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm).
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Mobile Phase: A = Water + 0.1% TFA; B = Acetonitrile + 0.1% TFA.
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Causality: The addition of 0.1% Trifluoroacetic acid (TFA) drops the pH below the pKa of the carboxylic acid (~2.0). This suppresses ionization, ensuring the molecule remains in a singular, neutral state during elution. This prevents peak tailing and sharpens chromatographic resolution.
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Mass Spec: Electrospray Ionization (ESI) in positive mode. Look for the exact mass[M+H]+ at m/z 219.9942[4].
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Nuclear Magnetic Resonance (1H & 13C NMR):
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Dissolve the sample in DMSO-d 6 .
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Validation Markers: For N-(3,5-Dichlorophenyl)glycine, the 1 H NMR spectrum must reveal a distinct singlet for the methylene ( α -carbon) protons at δ 3.85 ppm, a broad singlet for the N-H proton at δ 6.63 ppm, and the carboxylic acid proton at δ 12.69 ppm[4].
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Caption: Multi-modal analytical workflow for the physicochemical validation of (3,5-Dichlorophenyl)glycine.
Applications in Drug Development
The distinct physicochemical properties of (3,5-Dichlorophenyl)glycine make it highly valuable in rational drug design:
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Proteolytic Stability: Incorporating the α -amino acid isomer (2-Amino-2-(3,5-dichlorophenyl)acetic acid) into a peptide backbone introduces severe steric hindrance. This shields adjacent amide bonds from enzymatic cleavage by proteases, drastically increasing the biological half-life of the peptide therapeutic.
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Structured Peptoids: Oligomers of N-aryl glycines (peptoids) utilize the steric bulk and electronic properties of the 3,5-dichlorophenyl group to enforce trans-amide bonds. This drives the formation of stable, polyproline type II helical structures, which are critical for disrupting protein-protein interactions (PPIs)[5].
References
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Title: N-(2,4-Dichlorophenyl)glycine|CAS 13370-65-5 (Includes spectral data references for N-(3,5-Dichlorophenyl)glycine). Source: Benchchem. URL: 1
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Title: A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Source: RSC Advances, 2025, 15, 21061-21067. URL: 3
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Title: 2-AMino-2-(3,5-dichlorophenyl)acetic Acid Hydrochloride | 1137014-87-9. Source: Echemi. URL: 2
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Title: Oligo(N-aryl glycines): A New Twist on Structured Peptoids. Source: Journal of the American Chemical Society 130(49):16622-32. URL: 5
Sources
- 1. N-(2,4-Dichlorophenyl)glycine|CAS 13370-65-5 [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A mild and efficient synthesis of N- aryl glycines by the rearrangement of 2-chloro- N- aryl acetamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02497H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
